2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Description
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS: 5248-39-5) is a substituted 1,3,5-triazine derivative with the molecular formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol. It is characterized by methoxy (-OCH₃), amino (-NH₂), and methylamino (-NHCH₃) substituents at positions 2, 4, and 6 of the triazine ring, respectively . The compound typically appears as a white-yellow crystalline powder with a melting point of 165°C . It serves as a key intermediate in the synthesis of agrochemicals, particularly sulfonylurea herbicides such as metsulfuron methyl . Its production involves condensation reactions using acetonitrile, guanidine hydrochloride, and dimethyl carbonate under catalytic conditions .
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-7-4-8-3(6)9-5(10-4)11-2/h1-2H3,(H3,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUMJNCANQGTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632995 | |
| Record name | 6-Methoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37019-25-3 | |
| Record name | 6-Methoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine can be achieved through a multi-step process. One common method involves the following steps :
Preparation of zinc bis(imino-bis-carbimic acid methyl ester): This is done by reacting sodium dicyanamide with zinc acetate in methanol.
Reaction with acetic anhydride: The intermediate from the first step is reacted with acetic anhydride to produce 2,4-dimethoxy-6-methyl-1,3,5-triazine.
Reaction with methylamine: Finally, the 2,4-dimethoxy-6-methyl-1,3,5-triazine is reacted with methylamine to yield the desired product.
Chemical Reactions Analysis
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various other compounds.
Biology: The compound is a metabolite of certain herbicides and is studied for its biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine involves its interaction with specific molecular targets. For instance, it acts as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective layer . This prevents the metal from reacting with corrosive agents.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in CAS N/A ) enhance electrophilic reactivity, whereas electron-donating groups (e.g., -OCH₃ in the target compound) stabilize the triazine ring.
- Methoxy groups improve solubility in polar solvents compared to methylthio substituents, which increase lipophilicity .
Agrochemical Performance
- The target compound’s derivatives, such as metsulfuron methyl , inhibit acetolactate synthase (ALS) in weeds, a mode of action shared with ethametsulfuron methyl (ethoxy analog) .
- Methylthio-substituted triazines (e.g., samuron ) exhibit higher soil persistence due to reduced hydrolysis rates compared to methoxy analogs.
Pharmaceutical Relevance
- 4-(4-Methylpiperidino)-1,3,5-triazin-2-amine derivatives (e.g., 6-(4-fluorophenyl)-substituted compound ) show antileukemic activity, highlighting the role of aryl groups in position 6 for cytotoxicity.
- The target compound’s amino and methylamino groups may facilitate hydrogen bonding in drug-receptor interactions, though its primary use remains agrochemical .
Biological Activity
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS No. 37019-25-3) is a heterocyclic compound belonging to the triazine family, characterized by its unique structure that includes three nitrogen atoms in a six-membered ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
- Molecular Formula : CHNO
- Molecular Weight : 155.16 g/mol
- CAS Number : 37019-25-3
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Preparation of Zinc Bis(imino-bis-carbimic Acid Methyl Ester) : React sodium dicyanamide with zinc acetate in methanol.
- Reaction with Acetic Anhydride : The intermediate is treated with acetic anhydride to form 2,4-dimethoxy-6-methyl-1,3,5-triazine.
- Final Reaction with Methylamine : The product is then reacted with methylamine to yield the final compound.
Research indicates that this compound interacts with various biomolecular targets, which may contribute to its biological activity. Its mechanism of action includes:
- Inhibition of Enzymatic Activity : It has been studied for its potential as an inhibitor in various biochemical pathways.
- Corrosion Inhibition : The compound has shown effectiveness in forming protective layers on metal surfaces through adsorption.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent:
- Case Study : In vitro assays demonstrated that triazine derivatives exhibit significant antiproliferative activity against cancer cell lines such as HCT116 and A431. The mechanism involves apoptosis induction via the EGFR pathway .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HCT116 | 12.5 |
| Triazine Derivative 4f | HCT116 | 10.0 |
Herbicidal Metabolite
This compound is also recognized as a metabolite of certain herbicides, leading to research on its effects on plant growth and development.
Toxicity and Safety
Research into the toxicity of this compound is ongoing. Preliminary data suggest that while it exhibits biological activity, further studies are necessary to fully understand its safety profile and potential side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized triazine core. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can act as a precursor, where methoxy and amino groups are introduced sequentially under controlled conditions. Solvent-free or one-pot synthesis methods, as demonstrated in related triazine derivatives, may improve yield (65–85%) and reduce purification steps . Key steps include refluxing in DMSO or THF with appropriate amines, followed by crystallization in water-ethanol mixtures .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm substituent positions and purity. X-ray crystallography, as applied to structurally similar compounds like 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, provides definitive confirmation of molecular geometry and hydrogen bonding patterns . Elemental analysis (C, H, N) is critical for validating stoichiometry .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and dust formation, as triazines are prone to hydrolysis under acidic/basic conditions. Use fume hoods and personal protective equipment (PPE) during handling due to potential respiratory and dermal toxicity .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this triazine in catalytic amide-forming reactions?
- Methodological Answer : Studies on analogous triazine coupling agents (e.g., CDMT) reveal that reactivity depends on the basicity of tertiary amines (e.g., N-methylmorpholine) and solvent polarity. The reaction proceeds via activation of carboxylic acids to form reactive intermediates (e.g., triazinyl ethers), followed by nucleophilic attack by amines. Kinetic studies using HPLC or NMR can track intermediate formation and optimize reaction rates .
Q. How can researchers evaluate the anticancer potential of this compound?
- Methodological Answer : Screen for inhibitory effects on cytochrome P450 enzymes (e.g., CYP1A1) using fluorometric assays, as seen with fused triazine derivatives. For antileukemic activity, conduct cytotoxicity assays (e.g., MTT) on human leukemia cell lines (e.g., HL-60) and validate with apoptosis markers (e.g., caspase-3 activation). Molecular docking studies can predict binding affinity to target proteins like BCR-ABL1 .
Q. What advanced techniques are used to study environmental degradation pathways of this compound?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products under simulated environmental conditions (e.g., UV irradiation, soil microbiota). Electrochemical reduction and zero-valent iron treatments can mimic abiotic degradation, while quantum chemical calculations (DFT) predict reaction pathways and persistence of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
